
2-(Pyridin-3-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-3-yl)benzonitrile is an organic compound that features a pyridine ring attached to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)benzonitrile typically involves the coupling of a pyridine derivative with a benzonitrile precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridinylboronic acid reacts with a halogenated benzonitrile under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions: 2-(Pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine and benzonitrile derivatives.
科学的研究の応用
2-(Pyridin-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-(Pyridin-3-yl)benzonitrile depends on its specific application. For instance, in medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors. One notable example is its role as a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in reducing neuronal excitation and has potential antiepileptic properties .
類似化合物との比較
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound is similar in structure but includes additional functional groups that enhance its biological activity.
4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile: Used in OLEDs, this compound shares the benzonitrile moiety but has different substituents that affect its electronic properties.
Uniqueness: 2-(Pyridin-3-yl)benzonitrile is unique due to its balanced properties that make it suitable for a wide range of applications, from medicinal chemistry to materials science. Its ability to undergo various chemical transformations and its role as a versatile building block in organic synthesis highlight its importance in scientific research.
特性
分子式 |
C12H8N2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-pyridin-3-ylbenzonitrile |
InChI |
InChI=1S/C12H8N2/c13-8-10-4-1-2-6-12(10)11-5-3-7-14-9-11/h1-7,9H |
InChIキー |
VQKCYXWRTWMTBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#N)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


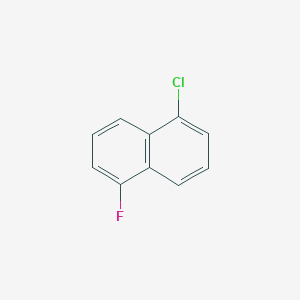



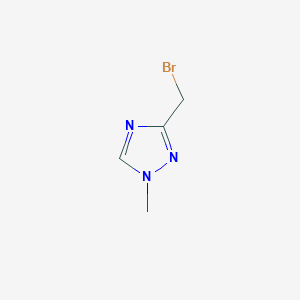
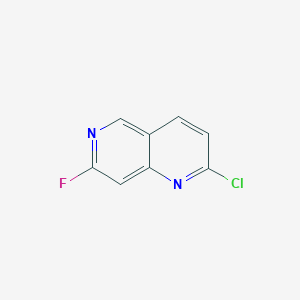

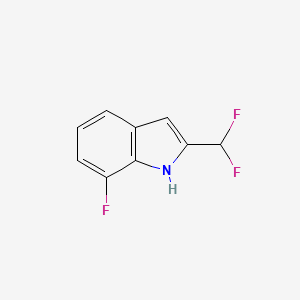
![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11910893.png)
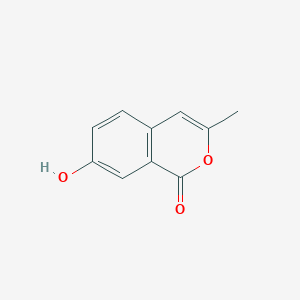
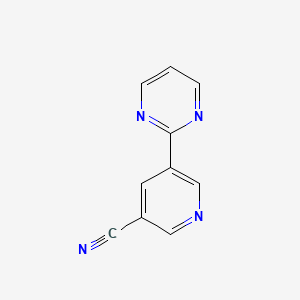
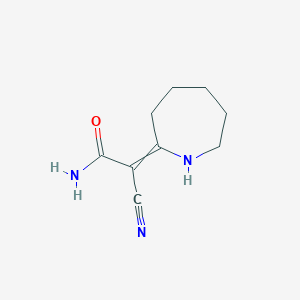
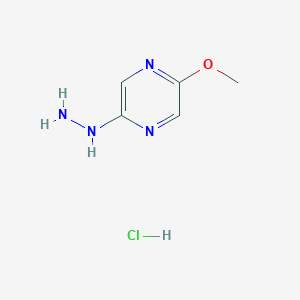
![Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11910923.png)
